molecular formula C18H18O4 B11958820 (4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid CAS No. 93878-05-8

(4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid

Cat. No.: B11958820
CAS No.: 93878-05-8
M. Wt: 298.3 g/mol
InChI Key: AVKKQLQNLSEZBE-UHFFFAOYSA-N
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Description

(4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids This compound is characterized by the presence of a carboxymethyl group attached to a phenyl ring, which is further connected to another phenyl ring through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a phenylacetic acid derivative is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and minimizing by-products. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The phenyl rings can undergo reduction reactions to form partially or fully hydrogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Halogenation reactions using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxymethyl group may yield carboxylic acids, while reduction of the phenyl rings can produce cyclohexyl derivatives.

Scientific Research Applications

(4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl rings can participate in π-π interactions with aromatic residues in proteins, affecting their activity and stability. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A simpler analog with a single phenyl ring and a carboxylic acid group.

    Benzylacetic acid: Contains a benzyl group attached to the acetic acid moiety.

    (4-(2-(4-Methoxyphenyl)ethyl)phenyl)acetic acid: Similar structure with a methoxy group instead of a carboxymethyl group.

Uniqueness

(4-(2-(4-(Carboxymethyl)phenyl)ethyl)phenyl)acetic acid is unique due to the presence of the carboxymethyl group, which imparts specific chemical and biological properties. This functional group allows for diverse chemical modifications and interactions, making the compound versatile for various applications.

Properties

CAS No.

93878-05-8

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

2-[4-[2-[4-(carboxymethyl)phenyl]ethyl]phenyl]acetic acid

InChI

InChI=1S/C18H18O4/c19-17(20)11-15-7-3-13(4-8-15)1-2-14-5-9-16(10-6-14)12-18(21)22/h3-10H,1-2,11-12H2,(H,19,20)(H,21,22)

InChI Key

AVKKQLQNLSEZBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)CC(=O)O)CC(=O)O

Origin of Product

United States

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